molecular formula C26H27N5O B11210713 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No.: B11210713
M. Wt: 425.5 g/mol
InChI Key: WDFVMNLMXXVRDF-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with benzyl chloride under acidic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzodiazole derivative with piperazine in the presence of a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperazine derivative with 3-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule with similar structural features.

    4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol: Another benzodiazole derivative with different functional groups.

Uniqueness

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide is unique due to its specific combination of benzodiazole and piperazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C26H27N5O/c1-20-8-7-11-22(18-20)27-26(32)30-16-14-29(15-17-30)25-28-23-12-5-6-13-24(23)31(25)19-21-9-3-2-4-10-21/h2-13,18H,14-17,19H2,1H3,(H,27,32)

InChI Key

WDFVMNLMXXVRDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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